

Spectroscopic data (NMR, IR, MS) of 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

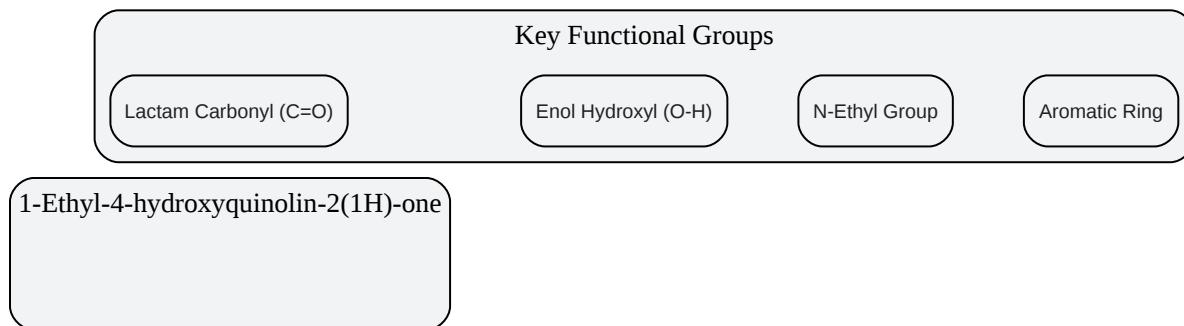
Compound of Interest

Compound Name: 1-Ethyl-4-hydroxyquinolin-2(1H)-one

Cat. No.: B3060597

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **1-Ethyl-4-hydroxyquinolin-2(1H)-one**


Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the expected spectroscopic data for **1-Ethyl-4-hydroxyquinolin-2(1H)-one** (CAS 54675-30-8), a key heterocyclic scaffold in medicinal chemistry.^{[1][2]} The structural elucidation of such molecules is fundamental for researchers, scientists, and drug development professionals. This document moves beyond a simple data repository to explain the causal relationships behind the spectral features, offering a framework for the validation and characterization of quinolinone derivatives.

The structural integrity of any compound used in research, particularly in drug development, is paramount. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's atomic and electronic environment. For **1-Ethyl-4-hydroxyquinolin-2(1H)-one**, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers a self-validating system to confirm its identity, purity, and key structural features. The methodologies and interpretations presented herein are grounded in established principles and data from analogous structures.^{[3][4]}

Molecular Structure and Tautomerism

1-Ethyl-4-hydroxyquinolin-2(1H)-one possesses a core quinolinone ring system, which can exist in tautomeric forms. The predominant and more stable form is the 4-hydroxy-2-oxo tautomer, which is the focus of this guide.[4] This equilibrium is crucial as it dictates the observed spectroscopic behavior, particularly the presence of a hydroxyl group and a lactam carbonyl group.

[Click to download full resolution via product page](#)

Caption: Molecular structure and key functional groups of **1-Ethyl-4-hydroxyquinolin-2(1H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra for **1-Ethyl-4-hydroxyquinolin-2(1H)-one** are based on analyses of closely related analogs and established chemical shift principles.[5][6]

Experimental Protocol: NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent, typically DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable protons (e.g., -OH).
- Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm).

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence, acquiring 16-32 scans for a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ^{13}C isotope.

Predicted ^1H NMR Spectral Data (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~11.5	Singlet, broad	-	1H	4-OH
~8.1	Doublet of Doublets	$J \approx 8.0, 1.5$	1H	H-5
~7.7	Triplet of Doublets	$J \approx 8.0, 1.5$	1H	H-7
~7.4	Doublet	$J \approx 8.0$	1H	H-8
~7.3	Triplet	$J \approx 8.0$	1H	H-6
~6.1	Singlet	-	1H	H-3
~4.2	Quartet	$J \approx 7.2$	2H	$\text{N-CH}_2\text{-CH}_3$
~1.3	Triplet	$J \approx 7.2$	3H	$\text{N-CH}_2\text{-CH}_3$

Interpretation of the ^1H NMR Spectrum

The ^1H NMR spectrum provides a clear map of the proton environment. The downfield broad singlet at ~11.5 ppm is characteristic of the acidic enolic hydroxyl proton, with its chemical shift being concentration and temperature-dependent. The aromatic region (7.3-8.1 ppm) displays four distinct signals corresponding to the protons on the benzene ring portion of the quinolinone core. Their splitting patterns (doublets and triplets) are indicative of ortho and meta couplings, allowing for unambiguous assignment. A key singlet at ~6.1 ppm is assigned to the vinyl proton

at the C-3 position. The signals for the N-ethyl group appear as a characteristic quartet (~4.2 ppm) and triplet (~1.3 ppm), confirming its presence and connectivity.

Predicted ^{13}C NMR Spectral Data (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
~177	C-2 (C=O)
~162	C-4 (C-OH)
~140	C-8a
~132	C-7
~125	C-5
~123	C-6
~118	C-4a
~115	C-8
~107	C-3
~40	N- $\text{CH}_2\text{-CH}_3$
~14	N- $\text{CH}_2\text{-CH}_3$

Interpretation of the ^{13}C NMR Spectrum

The ^{13}C NMR spectrum corroborates the structural features identified by ^1H NMR. The most downfield signal at ~177 ppm is assigned to the lactam carbonyl carbon (C-2). The signal at ~162 ppm corresponds to the enolic carbon (C-4) bearing the hydroxyl group. The aromatic region shows six distinct signals for the carbons of the fused benzene ring and the quinolinone core. The aliphatic region contains two signals at ~40 ppm and ~14 ppm, which are definitively assigned to the methylene and methyl carbons of the N-ethyl group, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending).^[7]

Experimental Protocol: IR Acquisition

- Method: The spectrum can be obtained using either the KBr pellet method or Attenuated Total Reflectance (ATR).
- KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk.
- ATR: Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Record the spectrum using an FTIR (Fourier-Transform Infrared) spectrometer, typically over the range of 4000-400 cm^{-1} .

Characteristic IR Absorption Bands

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3200-2800 (broad)	O-H stretch	Hydroxyl group (H-bonded)
3050-3010	C-H stretch	Aromatic C-H
2980-2940	C-H stretch	Aliphatic C-H (N-ethyl)
~1650	C=O stretch	Lactam carbonyl
1610, 1580, 1500	C=C stretch	Aromatic ring
~1460	C-H bend	Aliphatic C-H (N-ethyl)

Interpretation of the IR Spectrum

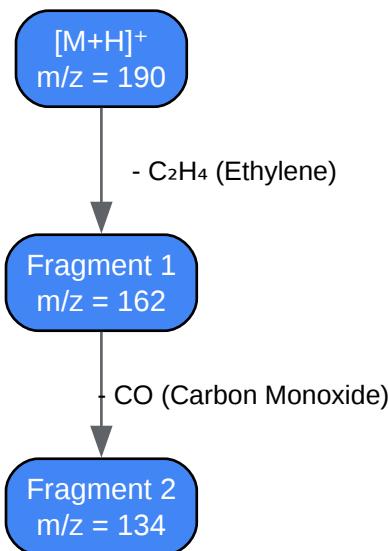
The IR spectrum is expected to show several key features that confirm the structure of **1-Ethyl-4-hydroxyquinolin-2(1H)-one**. A very broad absorption band between 3200-2800 cm^{-1} is characteristic of a strongly hydrogen-bonded hydroxyl group (O-H stretch). A strong, sharp peak around 1650 cm^{-1} corresponds to the stretching vibration of the C=O bond in the lactam ring.^[8] Multiple sharp peaks in the 1610-1500 cm^{-1} region are indicative of the C=C stretching vibrations within the aromatic system. Finally, absorptions just below 3000 cm^{-1} are assigned to the C-H stretching of the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its elemental composition and structural components.

Experimental Protocol: MS Acquisition

- Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar molecules, coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Sample Introduction: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the ESI source via direct infusion or LC-MS.
- Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.


Predicted Mass Spectrometry Data

- Molecular Formula: $C_{11}H_{11}NO_2$
- Exact Mass: 189.0790 g/mol [\[2\]](#)
- $[M+H]^+$ (Observed): m/z 190.0863
- Key Fragments: m/z 162, m/z 134

Interpretation of the Mass Spectrum and Fragmentation

The high-resolution mass spectrum (HRMS) should show a prominent peak for the protonated molecule $[M+H]^+$ at m/z 190.0863, which corresponds to the exact mass of the molecular formula $C_{11}H_{11}NO_2^+$. This provides unequivocal confirmation of the compound's elemental composition.

The fragmentation pattern offers further structural validation. A primary fragmentation pathway involves the loss of ethylene (C_2H_4 , 28 Da) from the N-ethyl group via a McLafferty-type rearrangement or direct cleavage, leading to a fragment ion at m/z 162. Subsequent loss of carbon monoxide (CO, 28 Da) from the lactam ring would yield a fragment at m/z 134.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1-Ethyl-4-hydroxy-2(1H)-quinolinone | CAS#:54675-30-8 | Chemsoc [chemsoc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. m.youtube.com [m.youtube.com]

- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, MS) of 1-Ethyl-4-hydroxyquinolin-2(1H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3060597#spectroscopic-data-nmr-ir-ms-of-1-ethyl-4-hydroxyquinolin-2-1h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com